molecular formula C14H17ClO2 B13753332 Cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- CAS No. 26961-91-1

Cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)-

Cat. No.: B13753332
CAS No.: 26961-91-1
M. Wt: 252.73 g/mol
InChI Key: BXEAQQJRMLUDOH-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- is a chemical compound with a unique structure that includes a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with chlorine and isobutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- typically involves the reaction of cyclopropanecarboxylic acid with 3-chloro-4-isobutylphenyl derivatives. One common method is the Friedel-Crafts acylation reaction, where cyclopropanecarboxylic acid chloride reacts with 3-chloro-4-isobutylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and isobutyl groups can enhance its interactions with molecular targets and improve its solubility and stability .

Properties

CAS No.

26961-91-1

Molecular Formula

C14H17ClO2

Molecular Weight

252.73 g/mol

IUPAC Name

1-[3-chloro-4-(2-methylpropyl)phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C14H17ClO2/c1-9(2)7-10-3-4-11(8-12(10)15)14(5-6-14)13(16)17/h3-4,8-9H,5-7H2,1-2H3,(H,16,17)

InChI Key

BXEAQQJRMLUDOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=C(C=C1)C2(CC2)C(=O)O)Cl

Origin of Product

United States

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